4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate
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Overview
Description
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate typically involves a diazotization-azocoupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and as a stabilizer in polymer industries.
Mechanism of Action
The compound exerts its effects primarily through the diazenyl group. This group can undergo reversible trans-cis isomerization upon exposure to light, making it useful in photoresponsive materials. The molecular targets include various enzymes and receptors that interact with the aromatic rings and the diazenyl group, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Propylphenyl)diazenyl]phenol
- 4-[(E)-(4-Propylphenyl)diazenyl]benzoate
- 4-[(E)-(4-Propylphenyl)diazenyl]phthalonitrile
Uniqueness
4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate stands out due to its longer alkyl chain, which imparts unique solubility and stability properties. This makes it particularly useful in applications requiring long-term stability and specific solubility characteristics .
Properties
CAS No. |
33256-79-0 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-[(4-propylphenyl)diazenyl]phenyl] heptanoate |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-6-7-9-22(25)26-21-16-14-20(15-17-21)24-23-19-12-10-18(8-4-2)11-13-19/h10-17H,3-9H2,1-2H3 |
InChI Key |
XRQJAMPBSRSHMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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